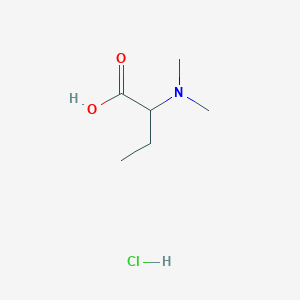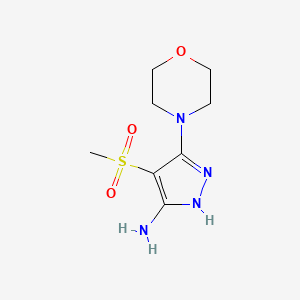
人参サポニンRa2
説明
ジンセノサイドRa2は、ウコギ科の薬用植物であるオタネニンジンの根に含まれるトリテルペノイドサポニンの種類です。 ジンセノサイドは、ニンジンの薬理作用、つまり抗炎症作用、抗がん作用、神経保護作用をもたらす主要な活性成分です 。ジンセノサイドRa2は、他のジンセノサイドとともに、ニンジンの治療的可能性に貢献しています。
科学的研究の応用
Chemistry: Ginsenoside Ra2 serves as a valuable compound for studying the structure-activity relationships of saponins and their derivatives.
作用機序
ジンセノサイドRa2は、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Ginsenoside Ra2 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Ginsenoside Ra2 has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby modulating signaling pathways. Additionally, Ginsenoside Ra2 can bind to steroid receptors, influencing the expression of genes involved in inflammation and cell proliferation . These interactions highlight the compound’s potential in modulating biochemical pathways critical for health and disease.
Cellular Effects
Ginsenoside Ra2 exerts various effects on different cell types and cellular processes. In cancer cells, Ginsenoside Ra2 has been observed to induce apoptosis, or programmed cell death, by activating caspases, which are enzymes that play essential roles in apoptosis . It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. Furthermore, Ginsenoside Ra2 influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function . These effects underscore its potential as a therapeutic agent in cancer treatment and other diseases.
Molecular Mechanism
At the molecular level, Ginsenoside Ra2 exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular events. For example, Ginsenoside Ra2 can inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses . This inhibition reduces the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Ginsenoside Ra2 can modulate the activity of enzymes involved in oxidative stress, such as superoxide dismutase, enhancing the cell’s antioxidant capacity . These molecular interactions provide a comprehensive understanding of how Ginsenoside Ra2 influences cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ginsenoside Ra2 have been studied over various time frames. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that Ginsenoside Ra2 remains stable under physiological conditions, maintaining its bioactivity over extended periods . Long-term exposure to Ginsenoside Ra2 in cell cultures has demonstrated sustained anti-proliferative and anti-inflammatory effects, suggesting its potential for chronic therapeutic applications . These findings highlight the importance of understanding the temporal dynamics of Ginsenoside Ra2’s effects in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of Ginsenoside Ra2 vary with different dosages in animal models. At low doses, Ginsenoside Ra2 has been shown to enhance cognitive function and reduce inflammation without significant adverse effects . At higher doses, some studies have reported potential toxicity, including liver and kidney damage . These findings indicate a threshold effect, where the therapeutic benefits of Ginsenoside Ra2 are maximized at optimal dosages, while higher doses may lead to toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic strategies.
Metabolic Pathways
Ginsenoside Ra2 is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . These enzymes convert Ginsenoside Ra2 into various metabolites, which may have distinct biological activities. Additionally, Ginsenoside Ra2 influences metabolic flux by modulating the activity of key enzymes involved in glucose and lipid metabolism. These effects on metabolic pathways highlight the compound’s potential in managing metabolic disorders, such as diabetes and obesity.
準備方法
合成経路と反応条件: ジンセノサイドRa2の調製には、ニンジンの根からの抽出と精製が含まれます。従来の方法には、溶媒抽出とそれに続くクロマトグラフィー技術による化合物の分離が含まれます。 合成生物学の最近の進歩により、サッカロマイセス・セレビシエなどの遺伝子組み換え微生物を用いてジンセノサイドを生産することが可能になりました 。この方法は、ジンセノサイドの生合成経路に関与する主要な酵素の発現を伴い、大規模生産を可能にします。
工業的生産方法: ジンセノサイドRa2の工業的生産は、通常、ニンジン植物の栽培と、エタノールやメタノールなどの溶媒を用いた抽出を伴います。 次に、抽出物は、高性能液体クロマトグラフィー(HPLC)などのさまざまなクロマトグラフィー技術を用いて、ジンセノサイドRa2を精製します .
化学反応の分析
反応の種類: ジンセノサイドRa2は、加水分解、酸化、グリコシル化など、さまざまな化学反応を受けます。これらの反応は、ジンセノサイドRa2の構造を改変し、異なる誘導体の形成につながります。
一般的な試薬と条件:
加水分解: 酸性または酵素的加水分解により、ジンセノサイドRa2のグリコシド結合を切断し、アグリコンと糖部分を生成することができます。
酸化: 過酸化水素などの酸化剤は、ジンセノサイドRa2のヒドロキシル基を酸化し、酸化誘導体を生成することができます。
グリコシル化: グリコシルトランスフェラーゼは、ジンセノサイドRa2のアグリコン構造に糖部分を付加し、グリコシル化誘導体を形成することができます.
主要な生成物: これらの反応から生成される主な生成物には、さまざまな脱グリコシル化誘導体と酸化誘導体などがあり、それらは異なる薬理作用を示す可能性があります .
4. 科学研究の応用
化学: ジンセノサイドRa2は、サポニンとその誘導体の構造活性相関を研究するための貴重な化合物として役立ちます。
生物学: 細胞増殖、アポトーシス、免疫応答など、さまざまな生物学的プロセスを調節することが示されています.
医学: ジンセノサイドRa2は、抗がん作用、抗炎症作用、神経保護作用を示しており、治療薬の開発のための有望な候補となっています.
類似化合物との比較
ジンセノサイドRa2は、ジンセノサイドRb1、Rb2、Rc、Rd、Reなどの化合物を含む、より大きなジンセノサイドファミリーの一部です 。 これらの類似化合物と比較して、ジンセノサイドRa2は、その特定のグリコシル化パターンとその独特の薬理作用により、ユニークです .
類似化合物:
ジンセノサイドRb1: 抗炎症作用と神経保護作用で知られています。
ジンセノサイドRb2: 抗がん作用と抗糖尿病作用を示します。
ジンセノサイドRc: 抗炎症作用と抗酸化作用があることが示されています。
ジンセノサイドRd: 神経保護作用と抗がん作用で知られています。
ジンセノサイドRe: 抗炎症作用、抗がん作用、心臓保護作用を示します.
結論として、ジンセノサイドRa2は、科学研究や医学においてさまざまな用途を持つ貴重な化合物です。そのユニークな化学構造と薬理作用により、新しい治療薬の開発のための有望な候補となっています。
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S)-4-hydroxy-5-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxolan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)42(70)39(67)31(80-51)23-76-52-47(40(68)30(21-61)78-52)82-49-44(72)36(64)27(63)22-75-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-53-48(43(71)38(66)29(20-60)79-53)83-50-45(73)41(69)37(65)28(19-59)77-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,52+,53-,55-,56+,57+,58-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBIBJSWHIZNCA-BGPUAMRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317134 | |
| Record name | Ginsenoside Ra2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83459-42-1 | |
| Record name | Ginsenoside Ra2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83459-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Ra2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






amine hydrochloride](/img/structure/B1447919.png)



![2-Ethyl-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1447930.png)

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)



